(+)-Trimethaphan Camphorsulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

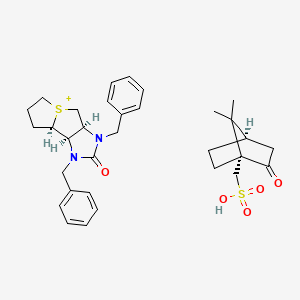

(+)-Trimethaphan Camphorsulfonate is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various scientific and industrial applications, particularly in the field of medicine. This compound is a salt formed from the combination of trimethaphan and camphorsulfonic acid, and it exhibits unique properties that make it valuable in different research and practical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Trimethaphan Camphorsulfonate typically involves the reaction of trimethaphan with camphorsulfonic acid. The process begins with the preparation of camphorsulfonic acid, which is achieved through the sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of high-quality reagents to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(+)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

Substitution: Substitution reactions involve the replacement of certain functional groups within the molecule.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted camphorsulfonate compounds.

Scientific Research Applications

(+)-Trimethaphan Camphorsulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a resolving agent for chiral amines and other cations. This makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: The compound is utilized in studies involving molecular interactions and protein folding due to its unique chemical properties.

Industry: It finds applications in the production of various industrial chemicals and materials, where its unique properties are leveraged for specific processes.

Mechanism of Action

The mechanism of action of (+)-Trimethaphan Camphorsulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological and biochemical responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key proteins and enzymes that play a role in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (+)-Trimethaphan Camphorsulfonate include:

(1S)-(+)-Ammonium 10-Camphorsulfonate: Used in similar applications, particularly in chiral resolution.

Sodium Camphorsulfonate: Another camphorsulfonate salt with comparable properties.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of trimethaphan and camphorsulfonic acid, which imparts unique chemical and pharmacological properties. This makes it particularly valuable in certain pharmaceutical and industrial applications where these specific properties are required.

Biological Activity

(+)-Trimethaphan Camphorsulfonate, commonly referred to as Arfonad, is a ganglionic blocking agent with significant implications in medical practice, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C32H40N2O5S2

- Molecular Weight : 596.8 g/mol

- Classification : Ganglionic blocker

This compound functions primarily as a non-depolarizing antagonist at nicotinic acetylcholine receptors located in the autonomic ganglia. By competing with acetylcholine at these receptor sites, it effectively inhibits neurotransmission within the autonomic nervous system, leading to reduced sympathetic tone and vasodilation. This mechanism underlies its use in clinical settings for rapid blood pressure control .

Pharmacological Effects

The pharmacological effects of this compound include:

- Vasodilation : Reduction in vascular resistance due to decreased sympathetic activity.

- Hypotension : Effective in managing hypertensive crises through rapid blood pressure reduction.

- Histamine Release : Potentially causes histamine release, contributing to side effects such as flushing and allergic reactions .

Clinical Applications

This compound is primarily used in:

- Controlled Hypotension : During surgical procedures to maintain lower blood pressure levels.

- Hypertensive Emergencies : To manage acute episodes of hypertension effectively.

Case Studies and Research Findings

A study involving six subjects assessed the effects of this compound on serum free fatty acid levels during controlled infusions. The results indicated a significant alteration in metabolic responses, highlighting the compound's impact on autonomic regulation during stress conditions .

Another clinical trial evaluated the hemodynamic effects of ganglion-blocking drugs, including this compound, across various patient demographics (hypertensive vs. normotensive). The findings demonstrated consistent hypotensive effects, with variations in response based on individual patient profiles .

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with other ganglionic blockers:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Trimethaphan | Ganglionic blocker | Hypertension management | Short-acting; non-selective antagonist |

| Hexamethonium | Ganglionic blocker | Hypertension management | Quaternary ammonium compound; less commonly used |

| Mecamylamine | Nicotinic antagonist | Smoking cessation; hypertension | Can cross the blood-brain barrier |

| Dantrolene | Muscle relaxant | Treatment of malignant hyperthermia | Acts on muscle cells rather than autonomic pathways |

While all these compounds exhibit ganglionic blocking properties, this compound is unique due to its specific sulfonium structure and its application in controlled hypotension during surgical interventions.

Adverse Effects and Considerations

The use of this compound is not without risks. Common adverse effects include:

Properties

Molecular Formula |

C32H41N2O5S2+ |

|---|---|

Molecular Weight |

597.8 g/mol |

IUPAC Name |

(1R,2R,6S)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m11/s1 |

InChI Key |

HALWUDBBYKMYPW-LPBNHLMZSA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@@H]2[C@H]3[C@@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.